Cas no 2171887-71-9 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexane backbone with a carboxylic acid functionality and an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The hydroxyl group on the butanamide side chain offers additional reactivity for further modifications. This compound is particularly valuable for introducing constrained cyclohexane-based motifs into peptides, enhancing conformational stability and bioactivity. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and drug development, where precise control over peptide structure is critical.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid structure
2171887-71-9 structure
Product Name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid
CAS No:2171887-71-9
MF:C26H30N2O6
MW:466.526207447052
CID:5842056
PubChem ID:165586471
Update Time:2025-06-08

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid
    • 2171887-71-9
    • EN300-1535750
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]cyclohexane-1-carboxylic acid
    • Inchi: 1S/C26H30N2O6/c29-16(13-24(30)28-23-12-6-5-11-21(23)25(31)32)14-27-26(33)34-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,16,21-23,29H,5-6,11-15H2,(H,27,33)(H,28,30)(H,31,32)
    • InChI Key: OGDMJXPNJURLKY-UHFFFAOYSA-N
    • SMILES: OC(C1CCCCC1NC(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)O)=O)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 125Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid Pricemore >>

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2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid Related Literature

Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid

Recent Advances in the Study of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid (CAS: 2171887-71-9)

The compound 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid (CAS: 2171887-71-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential applications in drug development, particularly in the context of peptide synthesis and medicinal chemistry. The presence of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydroxybutanamido moiety makes this compound a versatile intermediate for the synthesis of complex bioactive molecules.

Recent research has focused on the synthesis and optimization of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid, with particular emphasis on its role in solid-phase peptide synthesis (SPPS). Studies have demonstrated that this compound can serve as a key building block for the introduction of hydroxybutanamido functionalities into peptide chains, thereby enhancing the stability and bioavailability of the resulting peptides. The Fmoc group, a widely used protecting group in peptide chemistry, ensures efficient deprotection under mild conditions, making the compound highly suitable for automated peptide synthesis platforms.

In addition to its utility in peptide synthesis, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid has shown promise in the development of novel therapeutic agents. Recent in vitro studies have investigated its potential as a modulator of enzymatic activity, particularly in the context of proteases and kinases. Preliminary results suggest that derivatives of this compound may exhibit selective inhibition of certain enzyme targets, opening new avenues for the design of enzyme inhibitors with improved specificity and reduced off-target effects.

Another area of active research involves the use of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid in the development of drug delivery systems. The compound's ability to form stable conjugates with various drug molecules has been explored, with promising results in enhancing drug solubility and targeted delivery. Recent studies have also investigated its potential as a linker in antibody-drug conjugates (ADCs), where it could facilitate the controlled release of cytotoxic payloads at disease sites.

Despite these advancements, challenges remain in the large-scale production and purification of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, with particular attention to green chemistry principles. Researchers have reported successful scale-up procedures that minimize the use of hazardous reagents and reduce waste generation, addressing some of the environmental concerns associated with the production of such complex molecules.

Looking ahead, the continued exploration of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexane-1-carboxylic acid and its derivatives is expected to yield significant breakthroughs in pharmaceutical development. Ongoing studies are investigating its potential applications in areas such as neurodegenerative diseases, cancer therapy, and antimicrobial agents. The compound's unique structural features and versatile reactivity position it as a valuable tool for medicinal chemists and a promising candidate for future drug discovery efforts.

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